D-Fructofuranose,2,6-bis(dihydrogen phosphate)

Description

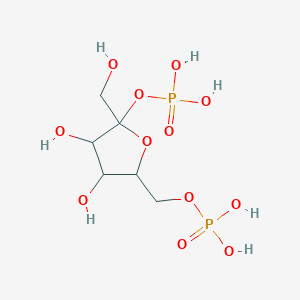

D-Fructofuranose,2,6-bis(dihydrogen phosphate) (CAS 79082-92-1), also known as β-D-fructose 2,6-bisphosphate, is a phosphorylated derivative of fructose. Its molecular formula is C₆H₁₄O₁₂P₂, with two phosphate groups esterified at the 2- and 6-positions of the β-D-fructofuranose ring. This compound plays a critical regulatory role in carbohydrate metabolism, acting as a potent allosteric activator of 6-phosphofructokinase-1 (PFK-1) and an inhibitor of fructose-1,6-bisphosphatase (FBPase-1). These dual functions enable it to synchronize glycolysis and gluconeogenesis, ensuring metabolic efficiency .

Properties

IUPAC Name |

[3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWOAJXNVLXPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Phosphorylation

Principle:

Enzymatic synthesis leverages specific kinases or phosphotransferases to catalyze the phosphorylation of D-fructofuranose at the 2 and 6 positions.

- Substrate: D-fructofuranose or fructose-6-phosphate

- Enzymes: Typically, phosphofructokinase-2 (PFK-2) catalyzes the phosphorylation at the 2-position using ATP or pyrophosphate as the phosphate donor.

- Cofactors: Magnesium ions are often required for optimal enzyme activity.

- Reaction Conditions:

- pH: 7.0–8.0 (buffered, commonly with phosphate buffer)

- Temperature: 25–37°C

- Reaction Time: 1–4 hours, depending on enzyme activity and substrate concentration

$$

\text{Fructose-6-phosphate} + \text{ATP} \xrightarrow{\text{PFK-2}} \text{D-Fructofuranose,2,6-bis(dihydrogen phosphate)} + \text{ADP}

$$

- High specificity for target product

- Mild reaction conditions

- Amenable to scale-up with recombinant enzyme production

- Enzyme cost and stability

- Requirement for ATP regeneration systems in large-scale processes

Data Table: Enzymatic Synthesis Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Substrate conc. | 10–50 mM | Fructose-6-phosphate |

| Enzyme conc. | 0.1–1 mg/mL | Recombinant PFK-2 |

| ATP conc. | 10–50 mM | May require regeneration |

| Mg2+ conc. | 1–5 mM | Essential cofactor |

| Yield | 60–90% | Dependent on enzyme purity |

Sources: Patent literature and biochemical synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

D-Fructofuranose,2,6-bis(dihydrogen phosphate) can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into simpler sugar phosphates.

Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are important intermediates in metabolic pathways .

Scientific Research Applications

D-Fructofuranose 1,6-bisphosphate is a phosphorylated sugar that is a derivative of fructose with phosphate groups attached to the first and sixth carbon atoms. It is commonly found in its β-D form within biological systems. The compound plays a crucial role in cellular metabolism, especially in the glycolytic pathway, where it is an intermediate product formed from fructose 6-phosphate through the action of the enzyme phosphofructokinase. The chemical formula for D-fructofuranose 1,6-bisphosphate is , with a molecular weight of approximately 340.1157 g/mol.

Scientific Research Applications

D-fructofuranose 1,6-bisphosphate is used in scientific research and plays a vital role in various biochemical processes. D-fructofuranose 1,6-bisphosphate is essential in regulating glycolysis and gluconeogenesis. It acts as an allosteric activator of pyruvate kinase, enhancing its activity in the glycolytic pathway. Additionally, it has been implicated in iron chelation, potentially acting as an antioxidant by binding to Fe(II) ions and preventing oxidative stress associated with neurodegenerative diseases.

Research indicates that D-fructofuranose 1,6-bisphosphate interacts with various enzymes involved in carbohydrate metabolism. D-fructofuranose 1,6-bisphosphate is unique due to its dual phosphorylation at the first and sixth carbons, which distinguishes it from other hexose phosphates like fructose 6-phosphate. Its specific role as an allosteric activator and its involvement in iron chelation further highlight its distinct biological significance.

Related Compounds

Several compounds share structural or functional similarities with D-fructofuranose 1,6-bisphosphate:

| Compound Name | Structure Type | Key Functionality |

|---|---|---|

| Fructose 6-phosphate | Hexose phosphate | Precursor to D-fructofuranose 1,6-bisphosphate |

| Glyceraldehyde 3-phosphate | Triose phosphate | Product of D-fructofuranose 1,6-bisphosphate cleavage |

| Dihydroxyacetone phosphate | Triose phosphate | Product of D-fructofuranose 1,6-bisphosphate cleavage |

| Fructose-2,6-bisphosphate | Hexose phosphate | Regulator of glycolysis and gluconeogenesis |

Mechanism of Action

D-Fructofuranose,2,6-bis(dihydrogen phosphate) exerts its effects by regulating key enzymes in glycolysis and gluconeogenesis. It acts as an allosteric effector, modulating the activity of enzymes such as phosphofructokinase and fructose-1,6-bisphosphatase. This regulation is crucial for maintaining glucose homeostasis in the body .

Comparison with Similar Compounds

Fructose 1,6-Bisphosphate (F1,6BP)

- Structure: Phosphate groups at the 1- and 6-positions of β-D-fructofuranose (CAS 488-69-7; C₆H₁₄O₁₂P₂).

- Function: F1,6BP is a substrate in glycolysis (produced by PFK-1) and gluconeogenesis (hydrolyzed by FBPase-1).

- Enzyme Interactions: Hydrolyzed by fructose-1,6-bisphosphatase (EC 3.1.3.11) in gluconeogenesis . No regulatory effect on PFK-1 or FBPase-1.

| Parameter | D-Fructofuranose,2,6-bisphosphate | Fructose 1,6-Bisphosphate |

|---|---|---|

| Phosphate Positions | 2,6 | 1,6 |

| CAS Number | 79082-92-1 | 488-69-7 |

| Regulatory Role | Yes (PFK-1 activator, FBPase-1 inhibitor) | No (substrate only) |

| Key Enzyme | Fructose-2,6-bisphosphatase (EC 3.1.3.54) | Fructose-1,6-bisphosphatase (EC 3.1.3.11) |

| Molecular Formula | C₆H₁₄O₁₂P₂ | C₆H₁₄O₁₂P₂ |

Sodium and Magnesium Salts

- Sodium Salt (CAS 84364-89-6) :

- Magnesium Salt (CAS 34693-15-7) :

| Parameter | Sodium Salt | Magnesium Salt |

|---|---|---|

| CAS Number | 84364-89-6 | 34693-15-7 |

| Solubility in Water | High | Moderate |

| Common Applications | Enzyme kinetics, cell culture studies | Niche biochemical assays |

Other Phosphate Derivatives

- Strontium Bis(dihydrogen phosphate) (CAS 18266-28-9): A structurally distinct compound with industrial applications (e.g., ceramics). No metabolic role, unlike fructose bisphosphates .

- D-Ribitol-5-phosphate :

Biochemical and Functional Insights

- Regulatory Mechanism :

- Enzyme Specificity :

- The 2,6-bisphosphate isomer is hydrolyzed by fructose-2,6-bisphosphatase (EC 3.1.3.54), whereas the 1,6-bisphosphate isomer is processed by a different phosphatase (EC 3.1.3.11) .

Biological Activity

D-Fructofuranose, 2,6-bis(dihydrogen phosphate), commonly referred to as fructose 2,6-bisphosphate (F2,6BP), is a significant metabolite in carbohydrate metabolism. It plays a critical role in regulating glycolysis and gluconeogenesis by modulating key enzymes involved in these pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHOP

- Molecular Weight : 340.116 g/mol

- CAS Number : 79082-92-1

- Density : 2.06 g/cm³

- Boiling Point : 760.3 °C at 760 mmHg

Enzymatic Regulation

F2,6BP is a potent allosteric regulator of several enzymes:

- Stimulation of Phosphofructokinase-1 (PFK-1) :

- Inhibition of Fructose-1,6-Bisphosphatase (FBPase) :

- Synergistic Effects with AMP :

Concentration-Dependent Effects

Research indicates that F2,6BP exhibits concentration-dependent effects on enzyme activity:

- At low concentrations (e.g., 25 pM), it significantly alters the saturation curve of FBPase from hyperbolic to sigmoidal, indicating cooperative binding effects .

Study on Metabolic Regulation

A study published in Proceedings of the National Academy of Sciences demonstrated that F2,6BP not only stimulates PFK-1 but also plays a crucial role in metabolic control during fasting and feeding states. The study showed that fluctuations in F2,6BP levels corresponded with changes in glycolytic and gluconeogenic activities in liver cells .

In Vitro Experiments

In vitro experiments have shown that increasing concentrations of F2,6BP lead to a marked decrease in FBPase activity. For instance:

- At 10 pM concentration of fructose 1,6-bisphosphate combined with AMP resulted in a significant increase in inhibition from 20% to 80% when F2,6BP was also present .

Comparative Analysis with Other Phosphates

| Compound | Function | Effect on PFK-1 | Effect on FBPase |

|---|---|---|---|

| D-Fructofuranose 2,6-bisphosphate | Allosteric activator | Stimulatory | Inhibitory |

| Fructose 1,6-bisphosphate | Intermediate in glycolysis | Activator | Substrate |

| Fructose 6-phosphate | Precursor for fructose 1,6-bisphosphate | Neutral | Substrate |

Q & A

Q. What are the established methods for synthesizing and purifying D-Fructofuranose,2,6-bis(dihydrogen phosphate) in laboratory settings?

Synthesis typically involves enzymatic or chemical routes. For enzymatic synthesis, fructose-1,6-diphosphate can be modified using aldolase and triose phosphate isomerase (TPI) in aqueous media (pH 7.0) to produce derivatives, followed by hydrolysis of intermediates . Chemical synthesis may involve phosphorylation of fructose using phosphorylating agents, with purification via ion-exchange chromatography or HPLC to isolate the sodium or magnesium salt forms . Purity validation requires NMR or mass spectrometry to confirm structural integrity .

Q. What analytical techniques are recommended for quantifying D-Fructofuranose,2,6-bis(dihydrogen phosphate) in biological samples?

High-performance liquid chromatography (HPLC) with UV or refractive index detection is widely used, particularly for separating phosphorylated sugars . Enzymatic assays leveraging fructose-2,6-bisphosphate 6-phosphatase (EC 3.1.3.54) can quantify substrate consumption by monitoring phosphate release . For isotopic tracing, ¹³C-labeled analogs are analyzed via LC-MS to track metabolic flux .

Advanced Research Questions

Q. How does D-Fructofuranose,2,6-bis(dihydrogen phosphate) regulate glycolytic and gluconeogenic pathways, and what experimental models best capture its dual role?

The compound acts as a key allosteric modulator of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1). To study its regulatory effects, use hepatocyte cultures or perfused liver models under controlled glucose/insulin conditions. Measure real-time changes using FRET-based biosensors or enzymatic coupling assays to correlate intracellular concentrations with metabolic flux .

Q. How can researchers resolve contradictory data on the compound’s binding affinity to isoforms of metabolic enzymes?

Discrepancies may arise from isoform-specific interactions (e.g., liver vs. muscle PFK-1) or buffer conditions affecting ionization. Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under standardized pH and ionic strength to quantify binding constants. Cross-validate with X-ray crystallography to identify structural determinants of affinity .

Q. What strategies are effective for elucidating the compound’s conformational dynamics in solution?

Combine ¹H/³¹P NMR spectroscopy to analyze anomeric equilibrium and phosphate group interactions. Molecular dynamics simulations parametrized with experimental data (e.g., from ’s InChI structure) can predict dominant furanose conformers under varying pH and temperature .

Q. How does the compound’s stability vary under experimental storage conditions, and how can degradation be minimized?

Stability is pH- and temperature-dependent. Store lyophilized sodium salts at -20°C under inert gas to prevent hydrolysis. For aqueous solutions, add chelators (e.g., EDTA) to inhibit metal-catalyzed degradation. Monitor purity via ion-pair chromatography with diode-array detection to detect breakdown products like fructose-6-phosphate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.